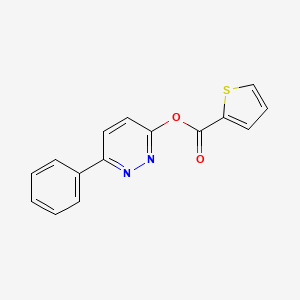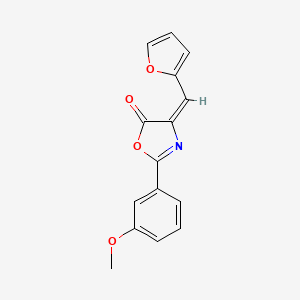![molecular formula C20H24ClN3O2 B5324711 N-(4-chlorobenzyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5324711.png)
N-(4-chlorobenzyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of pharmacological activities.
作用機序
The exact mechanism of action of BRL-15572 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It has also been found to modulate the activity of several other neurotransmitter systems, including the dopamine and glutamate systems.
Biochemical and Physiological Effects:
BRL-15572 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including serotonin and dopamine, in the brain. It has also been found to modulate the activity of several other neurotransmitter systems, including the glutamate system. In addition, it has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects.
実験室実験の利点と制限
One of the main advantages of using BRL-15572 in lab experiments is its wide range of pharmacological activities. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects, making it a useful tool for studying the mechanisms underlying these disorders. However, one of the main limitations of using BRL-15572 in lab experiments is its partial agonist activity, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on BRL-15572. One area of interest is the development of more selective agonists and antagonists of the 5-HT1A receptor, which could help to better understand the role of this receptor in various psychiatric disorders. Another area of interest is the development of novel compounds that target multiple neurotransmitter systems, which could lead to the development of more effective treatments for psychiatric disorders. Finally, there is also interest in exploring the potential therapeutic applications of BRL-15572 in other areas, such as pain management and neurodegenerative disorders.
合成法
BRL-15572 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with 3-methoxyphenylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield BRL-15572.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. It has also been found to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and glutamate systems.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-4-2-3-18(13-19)24-11-9-23(10-12-24)15-20(25)22-14-16-5-7-17(21)8-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYASYCYQNPZRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5324632.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]phthalazine](/img/structure/B5324647.png)
![5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B5324650.png)
![4-(2-methoxy-4-methylbenzyl)-N,N,1-trimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5324653.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-N-methylpyridin-2-amine](/img/structure/B5324661.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol](/img/structure/B5324665.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)


![1-allyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5324703.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)
![methyl 2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinate](/img/structure/B5324731.png)
![3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5324745.png)